![molecular formula C8H12O3 B2960540 (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one CAS No. 210297-68-0](/img/structure/B2960540.png)

(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

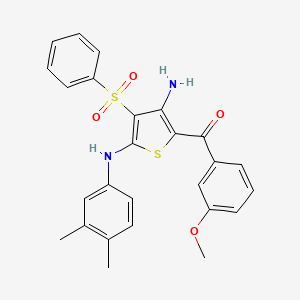

The synthesis of similar compounds involves complex chemical reactions . For instance, the synthesis of a related compound involved the use of palladium on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours .Molecular Structure Analysis

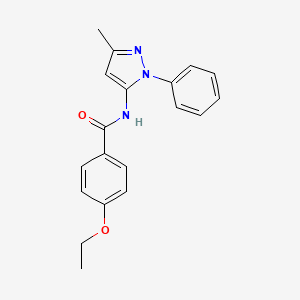

The molecular structure of this compound is complex, with multiple stereocenters . The compound has a cyclopenta[d][1,3]dioxol ring system, which is a five-membered ring with two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. For instance, a related compound underwent a reaction under a CO2 pressure of no less than 3.5 MPa at a temperature of 140–150°C .Scientific Research Applications

Stereocontrolled Transformation into Cyclopentylamines

Researchers Fernandez et al. (2010) developed a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines, leveraging an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This process facilitates the synthesis and incorporation of polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides, demonstrating the compound's utility in peptide synthesis (F. Fernandez et al., 2010).

Facile Syntheses of Dioxinones and Pyrones

Katritzky et al. (2005) described the synthesis of various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and the corresponding 6-substituted 4-hydroxy-2-pyrones. This work highlights the compound's versatility in generating novel organic structures under mild reaction conditions, showcasing its importance in organic synthesis and potential applications in designing new materials or bioactive molecules (A. Katritzky et al., 2005).

Epoxy Glucose Derivatives as Corrosion Inhibitors

In the study by Koulou et al. (2020), epoxy glucose derivatives related to the query compound were investigated as inhibitors for mild steel corrosion in acidic conditions. The research underscores the compound's relevance in materials science, particularly in corrosion protection, highlighting its potential industrial applications (A. Koulou et al., 2020).

Carbocyclic Sinefungin Synthesis

Yin et al. (2007) utilized a compound structurally related to the query for synthesizing carbocyclic sinefungin, a compound with potential bioactivity. This synthesis route offers a new avenue for the development of sinefungin analogs, which could have implications in drug discovery and development (Xue-qiang Yin et al., 2007).

Anhydrotetracycline Biosynthesis

Wang et al. (2008) identified and reconstituted the minimum set of enzymes required for the biosynthesis of anhydrotetracycline, a precursor in tetracycline biosynthesis. This research highlights the compound's significance in understanding antibiotic biosynthesis pathways and could inform the engineering of novel antibiotics (Wenjun Zhang et al., 2008).

Mechanism of Action

Target of Action

The primary targets of (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one are currently unknown

Mode of Action

It is synthesized from isosorbide in a three-step sequence . The first reaction step involves a single regioselective ring-opening reaction of isosorbide with Me 3 SiI in the presence of acetone followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide .

properties

IUPAC Name |

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-3-5(9)4-7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIQPGKQSWIYKO-KNVOCYPGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC(=O)CC2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CC(=O)C[C@@H]2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)

![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)

![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)